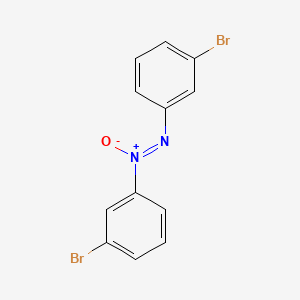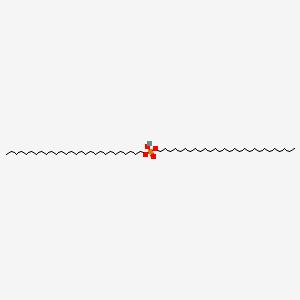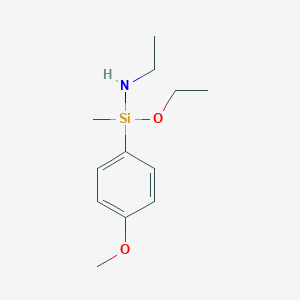
Diazene, bis(3-bromophenyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diazene, bis(3-bromophenyl)-, 1-oxide typically involves the reduction of 1-bromo-3-nitrobenzene. This reduction process can be carried out using various reducing agents such as iron powder in the presence of acetic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reduction and formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Diazene, bis(3-bromophenyl)-, 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: It can be reduced back to its precursor, 1-bromo-3-nitrobenzene, under specific conditions.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron powder and acetic acid are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted diazene derivatives.
Aplicaciones Científicas De Investigación
Diazene, bis(3-bromophenyl)-, 1-oxide has several scientific research applications, including:
Biology: The compound’s structural properties make it a potential candidate for studying molecular interactions and binding affinities.
Medicine: Research into its biological activity could lead to the development of new pharmaceuticals or therapeutic agents.
Industry: Its unique properties may find applications in the development of advanced materials or chemical processes.
Mecanismo De Acción
The mechanism by which diazene, bis(3-bromophenyl)-, 1-oxide exerts its effects involves its interaction with molecular targets and pathways. The compound’s diazene linkage and bromophenyl groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context of its application, such as its role in organic synthesis or potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-1,2-bis(3-chlorophenyl)diazene 1-oxide: This compound is similar in structure but features chlorine atoms instead of bromine.
(Z)-1,2-bis(3-fluorophenyl)diazene 1-oxide: Another analogue with fluorine atoms replacing the bromine atoms.
Uniqueness
Diazene, bis(3-bromophenyl)-, 1-oxide is unique due to the presence of bromine atoms, which influence its reactivity and physical properties. The bromine atoms can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s behavior in various chemical and biological contexts.
Propiedades
Número CAS |
23377-24-4 |
|---|---|
Fórmula molecular |
C12H8Br2N2O |
Peso molecular |
356.01 g/mol |
Nombre IUPAC |
(3-bromophenyl)-(3-bromophenyl)imino-oxidoazanium |
InChI |
InChI=1S/C12H8Br2N2O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H |
Clave InChI |
ZJOZUCVPNIVCJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)N=[N+](C2=CC(=CC=C2)Br)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)


![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
![4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14163307.png)
![Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)-](/img/structure/B14163308.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14163311.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B14163320.png)

![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)


